4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline
Description
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline is a structurally complex isoquinoline derivative characterized by multiple methoxy groups and a nitro-substituted benzyl moiety. The compound’s core structure consists of an isoquinoline ring substituted with methoxy groups at positions 6 and 5. A 4,5-dimethoxy-2-nitrophenylmethyl group is attached to position 4 of the isoquinoline, introducing steric bulk and electron-withdrawing effects due to the nitro group .
Properties
CAS No. |
62775-34-2 |
|---|---|
Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20N2O6/c1-25-17-6-12(16(22(23)24)9-20(17)28-4)5-13-10-21-11-14-7-18(26-2)19(27-3)8-15(13)14/h6-11H,5H2,1-4H3 |
InChI Key |
PBBBCPVZJZUYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol . This intermediate is then subjected to further reactions, such as bromination, to yield 4,5-dimethoxy-2-nitrobenzyl bromide . The final step involves coupling this intermediate with 6,7-dimethoxyisoquinoline under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Conversion to nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Photochemistry: Used as a photolabile protecting group in caging technology to develop pro-drugs.
Medicinal Chemistry: Potential use in the development of novel therapeutic agents due to its unique structural features.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a reagent for protecting groups.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to UV light, the compound undergoes photolysis, releasing the active moiety . This process can be precisely controlled, making it useful in applications requiring spatial and temporal resolution.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Isoquinoline Derivatives
*Molecular formulas for some compounds are inferred from structural data.
Key Observations:
Substituent Diversity: The target compound’s 4,5-dimethoxy-2-nitrobenzyl group introduces greater steric hindrance and electron-withdrawing capacity compared to simpler alkyl or carboxamide substituents in other isoquinolines .
Aromatic vs.
Nitro Group Impact : The nitro group, shared with the dihydropyridine derivative in , may confer reactivity for further functionalization (e.g., reduction to amines) or influence bioactivity.
Physicochemical and Application Insights
- Lipophilicity : The target’s multiple methoxy groups and nitro substituent likely increase lipophilicity compared to carboxamide-containing analogs (logP ~2.5–3.5 estimated), affecting membrane permeability and solubility .
- Stability: The nitro group may reduce photostability relative to non-nitro derivatives, a consideration for storage and handling.
- Applications: While direct data are lacking, similar nitro-substituted isoquinolines serve as intermediates in drug synthesis (e.g., kinase inhibitors or antimicrobial agents).
Biological Activity
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline (CAS Number: 62775-34-2) is a compound of interest due to its potential biological activities. This isoquinoline derivative features a complex structure that may contribute to various pharmacological effects, particularly in the context of central nervous system (CNS) diseases and antioxidant properties.
The molecular formula of this compound is CHNO, with a molecular weight of 384.38 g/mol. Its structural characteristics include two methoxy groups and a nitro group on the phenyl ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 384.38 g/mol |
| LogP | 4.291 |
| PSA | 95.63 Ų |
Antioxidant Properties
Research has indicated that derivatives of isoquinoline compounds, including those similar to this compound, exhibit significant antioxidant activity. In a study evaluating various derivatives for their ability to scavenge free radicals and inhibit cholinesterase enzymes, certain compounds demonstrated antioxidant values comparable to well-known antioxidants like ascorbic acid and resveratrol . Specifically, derivatives such as 4a , 4d , and 4g were noted for their potent free radical scavenging abilities in the oxygen radical absorbance capacity (ORAC) assay.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The compound's structural features suggest potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Preliminary evaluations showed promising results in inhibiting these enzymes at low concentrations, indicating potential therapeutic applications in neurodegenerative disorders .
Case Studies
- CNS Disease Models : In vitro studies using neuronal cell lines have demonstrated that compounds similar to this compound can protect neurons from oxidative stress-induced apoptosis. These findings suggest a protective role against neurodegeneration.
- Free Radical Scavenging : A comparative analysis of antioxidant activities revealed that certain derivatives could effectively reduce oxidative stress markers in cellular models, supporting their use as therapeutic agents in oxidative stress-related diseases .
Research Findings
Recent studies have synthesized and evaluated multiple derivatives based on the isoquinoline scaffold. The findings highlight the following key points:
- Structure-Activity Relationship (SAR) : Modifications on the isoquinoline core influence biological activity significantly. For example, the presence of methoxy and nitro groups enhances antioxidant properties.
- Mechanism of Action : The proposed mechanisms for antioxidant activity include direct scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
